3-methoxy-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
27973-23-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-methoxy-1H-indene |
InChI |
InChI=1S/C10H10O/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
XHAPGEZVAJXCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 1h Indene and Its Derivatives
Direct Synthetic Routes to the 3-Methoxy-1H-Indene Core Structure
Direct synthetic routes aim to construct the indene (B144670) ring system with the methoxy (B1213986) group already incorporated or introduced in a subsequent, highly regioselective step.
Cyclization Reactions for Indene Ring Formation
Cyclization reactions are fundamental to forming the indene ring. Several transition metal-catalyzed approaches have been reported for the synthesis of indene derivatives. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium(I) catalyst can yield indene derivatives with high regioselectivity depending on the alkyne's steric nature. acs.org Similarly, iron(III) chloride (FeCl₃) has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, leading to various functionalized indene derivatives with high regioselectivity through the cleavage of sp³ carbon-nitrogen bonds. acs.org
A particularly relevant method for introducing a methoxy group involves the FeCl₃-catalyzed cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes, which cyclize to produce 1-methoxy-2-alkyl-1H-indenes in good to high yields. acs.org While this places the methoxy group at position 1, it demonstrates a direct cyclization approach for methoxy-substituted indenes. Ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives in hot toluene (B28343) can form 1-substituted-1H-indene products, with the mechanism involving a 1,5-hydrogen shift of a metal-vinylidene intermediate. acs.orggoogle.com Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes also provides substituted indenes in good to excellent yields under mild conditions. acs.org Furthermore, borane-induced cyclization of arylallenes can lead to pentafluorophenyl substituted indenes through a 1,1-carboboration C-C bond forming step. nih.gov Copper-catalyzed intramolecular annulation of conjugated enynones also offers a strategy for synthesizing substituted 1H-indenes. organic-chemistry.org
Annulation Strategies in Indene Synthesis
Annulation reactions provide a powerful means to construct the indene core by forming new rings on an existing molecular framework. Rhodium(III)-catalyzed annulation strategies, including oxidative, redox-neutral, photoredox, and electrochemical reactions, have been developed for the enantioselective synthesis of annulated molecules using chiral rhodium catalysts. ontosight.ai An iron-mediated tandem annulation strategy has been utilized for the synthesis of functional indeno[1,2-c]chromenes, involving sequential electrophilic addition of a ketone to an alkyne. Trifluoromethanesulfonic acid (TfOH) has been reported to catalyze a domino-double annulation of arenes with propargylic alcohols, enabling the rapid generation of indene-based polycyclic systems in excellent yields (up to 95%). rsc.org This strategy is characterized by the formation of two C-C bonds, high atom economy (>90%), and water as the sole byproduct. rsc.org Additionally, the synthesis of novel spirocyclic benzoxazine-indenes has been achieved via imine-directed C-H activation/annulation using a rhodium catalyst. ontosight.ai
Synthesis of Methoxy-Substituted Indene Derivatives
The synthesis of methoxy-substituted indene derivatives often leverages transition metal catalysis to achieve regioselective functionalization.
Palladium-Catalyzed Coupling Reactions for Functionalized Indenes
Palladium-catalyzed coupling reactions are versatile tools for introducing diverse functionalities, including methoxy groups, into indene scaffolds. A reaction sequence involving Pd-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis has been demonstrated for the controlled construction of functionalized indene derivatives from readily available substituted phenols. acs.org This approach is highly relevant for this compound if a methoxy-substituted phenol (B47542) is used as a starting material in the Suzuki coupling.
Other palladium-catalyzed methods include the dialkylation of 1,3-dien-5-ynes, providing multi-substituted indene derivatives with high efficiency via 5-endo cyclization and alkylation processes. ontosight.aiuni.lu The regioselectivity in these reactions can be influenced by the substituent location on the alkenyl double bond. ontosight.ai Furthermore, palladium-catalyzed cross-coupling of ortho-alkenyl bromobenzenes with α-aryl-α-diazoesters offers a straightforward method for synthesizing 1,1-disubstituted indenes, proceeding through a tandem alkenyl C-H activation/carbene insertion sequence. uni.lu Palladium- and copper-catalyzed post-functionalization reactions of carbon-iodine bonds also enable the synthesis of substituted indenes in good yields. acs.org
Ruthenium-Catalyzed Ring-Closing Metathesis
Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic alkenes, including indene derivatives. As mentioned, a key strategy for constructing functionalized indene derivatives involves a sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed RCM. acs.org This methodology allows for the controlled synthesis of indenes in excellent yields, and it has also been applied to the synthesis of substituted indenes selectively deuterated at position 3. acs.org The success of RCM relies on stable and easy-to-handle ruthenium carbene complexes, such as the Grubbs' catalysts, which tolerate a variety of functional groups. The driving force for RCM, particularly with terminal olefins, is the removal of ethene from the reaction mixture.
Gold-Catalyzed Enantioselective Carboalkoxylation
Gold catalysis has emerged as a significant method for the synthesis of various cyclic compounds, including indenyl ethers, through carboalkoxylation reactions. Gold(I)-catalyzed intramolecular carboalkoxylation of alkynes to form indanone derivatives from ortho-acetylenic benzylic ethers has been described. Importantly, this reaction can proceed with chirality transfer from enantioenriched benzylic ethers, providing a practical method for the enantioselective synthesis of indenyl ethers. This directly relates to the introduction of an alkoxy group, such as methoxy, into the indene scaffold. Another gold-catalyzed strategy involves the 1,1-carboalkoxylation of ynamides, which accesses unique α-hemiaminal ether gold carbene intermediates that evolve through a highly selective 1,2-N-migration, leading to functionalized indenes.
Research also indicates the "Preparation and reactions of 3-methoxy- and 3-trimethylsiloxy-3a-substituted-3aH-indenes." This suggests that 3-methoxy-3aH-indenes can be generated, although they may undergo rapid rearrangement to their 1H-isomers, limiting their isolation or interception in certain reactions. For example, a prop-2-ynyl derivative was found to yield the 1H-isomer directly upon enolisation.
Detailed Research Findings
Detailed research findings often include specific yields and conditions for the synthesis of indene derivatives. While direct yields for "this compound" itself are not extensively detailed in the provided snippets, information on related methoxy-substituted indenes and general indene synthesis can be extrapolated.
For instance, in the synthesis of 1-methoxy-2-alkyl-1H-indenes via FeCl₃-catalyzed cyclization of (E)-2-alkylcinnamaldehydes, good to high yields were reported. acs.org
In the context of ruthenium-catalyzed ring-closing metathesis, the construction of functionalized indene derivatives from substituted phenols via a sequence involving Pd-catalyzed Suzuki coupling and Ru-catalyzed RCM has been reported to achieve excellent yields. acs.org
For gold(I)-catalyzed carboalkoxylation, the synthesis of indenyl ethers from ortho-acetylenic benzylic ethers represents a practical method for enantioselective synthesis.
Table 1: Representative Synthetic Methodologies for Methoxy-Substituted Indenes and Derivatives
| Methodology | Starting Materials | Key Reagents/Catalysts | Products (Example) | Yield Range | Citation |
| FeCl₃-Catalyzed Cyclization | (E)-2-alkylcinnamaldehydes (as dimethyl acetals) | FeCl₃ (catalytic amount) | 1-methoxy-2-alkyl-1H-indenes | Good-to-high | acs.org |
| Pd-Suzuki Coupling / Ru-RCM Sequence | Substituted phenols (e.g., methoxy-substituted) | Pd catalyst, Ru catalyst | Functionalized indene derivatives (e.g., 3-deuterated indenes) | Excellent | acs.org |
| Gold(I)-Catalyzed Carboalkoxylation | Ortho-acetylenic benzylic ethers | Gold(I) catalyst | Indenyl ethers (e.g., enantioselective) | Not specified for specific methoxy-indene, but "practical method" |
Intramolecular Annulation Reaction Cascades
Intramolecular annulation reaction cascades are powerful tools for constructing complex cyclic systems, including the indene framework. These reactions involve a series of sequential bond-forming steps within a single molecule, leading to the formation of new rings.
One notable approach involves copper-catalyzed intramolecular annulation of conjugated enynones, which can deliver substituted 1H-indenes in good to excellent yields under mild conditions. This method utilizes an inexpensive and less toxic copper salt as the catalyst, proceeding through a proposed mechanism involving a 5-exo-dig cyclization to form a copper-carbene intermediate, followed by formal C(sp²)-H insertion uni.lu. For instance, this cascade cyclization has been successfully scaled up to gram quantities, yielding products like 3-(2-furyl)-substituted 1H-indenes uni.lu.
Another relevant intramolecular annulation is the copper-catalyzed synthesis of 3-hydroxy-1-indanones from simple 2-ethynylbenzaldehyde (B1209956) derivatives. This facile and highly efficient method provides a straightforward synthetic route under mild conditions with good to excellent yields uni.luepa.gov. While these examples primarily yield indanones (dihydro-1H-inden-1-ones), the underlying principles of intramolecular cyclization are applicable to the broader indene scaffold.
Friedel-Crafts alkylation, followed by intramolecular cyclization, is also considered a foundational approach for constructing the indene backbone. This method utilizes aromatic electrophilic substitution to form the bicyclic framework fragranceu.com.
Condensation and Cyclization Pathways
Condensation and cyclization reactions are fundamental in organic synthesis for building ring structures. In the context of indene derivatives, these pathways offer versatile routes.
The Knoevenagel condensation, typically followed by a cyclization reaction (often a Michael addition), is a common strategy for synthesizing indane-1,3-diones. For example, 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile can be synthesized via Knoevenagel reaction of malononitrile (B47326) on indane-1,3-dione in ethanol (B145695) using bases like sodium acetate (B1210297) or piperidine. While these reactions lead to indanediones, they illustrate the utility of condensation followed by cyclization for constructing the indene ring system.
Gold(I)-catalyzed alkoxylation-induced double aldol (B89426) condensation has been developed for the synthesis of 2,2'-spirobi[indene] derivatives. This strategy involves the activation of a triple bond by a cationic gold(I) species, followed by methoxy group migration and intramolecular nucleophilic additions.
The Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation, is another significant cyclization pathway that can lead to cyclopentenone products, and variants like halo-Nazarov-type cyclizations can provide haloindene products. These reactions are crucial for accessing structural motifs found in many natural products and drug targets.
Alkylation and Etherification of Indene Precursors
Alkylation and etherification reactions are essential for introducing alkyl and alkoxy (such as methoxy) groups onto precursor molecules, thereby forming the desired indene derivatives.
Friedel-Crafts alkylation is a well-established method for constructing the indene backbone fragranceu.com. In the context of methoxy-substituted indenes, this can involve the alkylation of an aromatic precursor followed by an intramolecular cyclization to form the indene ring.
A particularly relevant method for introducing a methoxy group directly into the indene structure involves the FeCl₃-catalyzed cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes. This reaction efficiently yields 1-methoxy-2-alkyl-1H-indenes in good-to-high yields. These 1-methoxyindenes can subsequently be converted into 2-alkylindanones.
Silylation of trienones can also generate 3aH-indenes, which are prone to rapid rearrangement to their more stable 1H-isomers. The use of silylating agents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) at low temperatures allows for the interception of these transient 3aH-indenes. This demonstrates a pathway where an indene precursor can be modified and then undergo rearrangement to form the desired indene skeleton.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and synthesis. In the context of indene synthesis, efforts are being made to develop more environmentally benign methodologies.
A synthesis route for substituted 1H-inden-1-one-3-carboxylic acid compounds, including 5-methoxy-1H-inden-1-one-3-carboxylic acid, has been developed that emphasizes environmental friendliness. This method avoids the use of highly toxic reagents and offers advantages such as readily available starting materials, convenient post-treatment, and high yields. This approach typically involves halogenation of a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by elimination using a weak base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Furthermore, a sustainable and atom-economical approach for preparing indanones involves MeOTf-catalyzed construction via arylalkyne-aldehyde metathesis and subsequent Nazarov cyclization . Such methodologies contribute to greener synthetic practices by minimizing waste and maximizing atom utilization.
Data Tables
Due to the broad nature of the synthetic methodologies discussed and the focus on general pathways rather than specific reaction conditions and yields for this compound itself, a comprehensive data table directly detailing yields for this compound across various methods is not available from the search results. However, examples of yields for related indene/indanone syntheses are provided within the text where applicable.
Compound Names and PubChem CIDs
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 1h Indene
Electrophilic Aromatic Substitution Reactions of the Indene (B144670) Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu
In the context of 3-methoxy-1H-indene, these substitutions occur on the fused benzene (B151609) ring. The rate and regioselectivity (the position of substitution) are significantly influenced by the substituents attached to the ring. wikipedia.org The methoxy (B1213986) group (-OCH3) is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org It donates electron density to the aromatic system through resonance, stabilizing the cationic intermediate formed during the substitution. wikipedia.org
As an activating group, the methoxy substituent directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org However, in the this compound structure, the methoxy group is on the five-membered ring. Its electron-donating effect extends into the fused benzene ring through conjugation, influencing the electron density at the 4, 5, 6, and 7 positions. The substitution pattern is therefore directed to the positions most activated by this extended conjugation. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Typical Electrophile (E+) | Predicted Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-3-methoxy-1H-indene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-3-methoxy-1H-indene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-3-methoxy-1H-indene |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Alkyl-3-methoxy-1H-indene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | this compound-sulfonic acid |
Cycloaddition Reactions and Adduct Formation
Cycloaddition reactions are concerted reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The indene core, containing both a diene system within the five-membered ring and an aromatic ring, can participate in several types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene system. nih.gov The indene molecule can act as the 4π-electron component (the diene) in such reactions. The presence of the electron-donating methoxy group at the 3-position is expected to activate the indene system for reactions with electron-poor dienophiles. Studies on related indene systems, such as 1H-indene-3-carboxylic acid, have demonstrated their ability to react with various ethylenic dienophiles to form cyclic adducts. acs.org
While 1H-indenes typically engage in [4+2] cycloadditions, their isomers, the 3aH-indenes, can participate in higher-order cycloadditions. Specifically, studies on 3-methoxy-3a-methyl-3aH-indene have shown that it readily undergoes [8+2] cycloaddition reactions. rsc.org In these transformations, the 3aH-indene system acts as an 8π electron component, reacting with 2π electron dienophiles.
For example, 3-methoxy-3a-methyl-3aH-indene reacts with dienophiles such as dimethyl azodicarboxylate and bistrichloroethyl azodicarboxylate to yield the corresponding [8+2] cycloadducts. rsc.org Similarly, it reacts with toluene-p-sulfonyl isocyanate and chlorosulfonyl isocyanate to give [8+2] adducts. rsc.org This reactivity highlights the versatile role of indene isomers in forming complex polycyclic structures.
Table 2: Observed [8+2] Cycloaddition Reactions of a 3-Methoxy-3aH-Indene Analog
| Dienophile | Reagent | Resulting Adduct Type | Reference |
|---|---|---|---|
| Dimethyl azodicarboxylate | 3-Methoxy-3a-methyl-3aH-indene | [8+2] cycloadduct | rsc.org |
| Bistrichloroethyl azodicarboxylate | 3-Methoxy-3a-methyl-3aH-indene | [8+2] cycloadduct | rsc.org |
| Toluene-p-sulfonyl isocyanate | 3-Methoxy-3a-methyl-3aH-indene | [8+2] cycloadduct | rsc.org |
Note: The data in this table is for 3-methoxy-3a-methyl-3aH-indene, an isomer of this compound.
Rearrangement Processes and Isomerization Dynamics (e.g., 3aH- to 1H-Indene)
Isomerization is a key process in indene chemistry, particularly the rearrangement of the less stable 3aH-indene isomers to the more stable aromatic 1H-indene isomers. rsc.org This transformation is often rapid and can compete with or preclude other reactions, such as cycloadditions. rsc.org
The rearrangement from a 3a-substituted-3aH-indene to the corresponding 1H-indene is a facile process. Research has shown that while some 3aH-indenes can be generated and trapped in cycloaddition reactions, others rearrange too quickly to be intercepted. rsc.org For instance, the generation of 3a-benzyl and 3a-methoxycarbonylmethyl-3aH-indenes led to rapid isomerization to their 1H-indene counterparts. rsc.org This dynamic equilibrium is crucial, as the 3aH-indene is required for [8+2] cycloadditions, while its rearrangement leads to the more thermodynamically stable 1H-indene system that undergoes different modes of reactivity, such as [4+2] cycloadditions or electrophilic substitution.
Other Characteristic Transformations of Methoxy-Indenes
Methoxy-indenes are involved in various catalytic transformations, both in their synthesis and subsequent reactions. Iron(III) chloride (FeCl₃), a strong Lewis acid, has been used to catalyze the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to produce 1-methoxy-2-alkyl-1H-indenes in good yields. organic-chemistry.org This reaction proceeds through the generation of a benzyl cation intermediate. organic-chemistry.org
Furthermore, palladium-catalyzed reactions are prominent in arene functionalization. The methoxy group can play a significant role in directing or influencing these catalytic cycles. For example, the hemi-lability of an ortho-methoxy moiety on a phosphine ligand in palladium(II) catalysis has been shown to dramatically affect regioselectivity in CO/ethene copolymerization reactions. researchgate.net This suggests that the methoxy group in this compound could similarly participate in or influence the mechanism of transition metal-catalyzed reactions, such as C-H activation or cross-coupling. researchgate.netnih.gov
Table 3: Examples of Catalytic Reactions Involving Methoxy-Indene Systems
| Catalyst | Reaction Type | Substrate Example | Product Example |
|---|---|---|---|
| FeCl₃ | Cyclization/Annulation | (E)-2-alkylcinnamaldehyde dimethyl acetal | 1-methoxy-2-alkyl-1H-indene organic-chemistry.org |
| Palladium(II) complexes | CO/ethene copolymerization | Ethene, Carbon Monoxide | Polyketones researchgate.net |
Functional Group Derivatizations and Conversions
The chemical reactivity of this compound is dominated by its two primary functional components: the enol ether system and the fused aromatic-cycloalkene ring structure. These features allow for a range of derivatizations and conversions, transforming the molecule into other valuable chemical scaffolds. Key transformations include the hydrolysis and cleavage of the methoxy group to form the corresponding ketone, and the participation of the five-membered ring in cycloaddition reactions.
Hydrolysis and Ether Cleavage to 1-Indanone
The enol ether moiety in this compound is susceptible to cleavage under acidic conditions to yield 1-indanone. This conversion is a synthetically useful transformation, as indanones are important intermediates in the synthesis of various biologically active molecules and functional materials. The reaction proceeds via protonation of the ether oxygen by a strong acid, followed by nucleophilic attack.
Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this purpose. libretexts.org The mechanism can proceed through either an SN1 or SN2 pathway, depending on the specific substrate and conditions. wikipedia.orglongdom.org In the case of this compound, the protonation of the ether oxygen makes the methyl group susceptible to nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻) in an SN2 fashion, leading to the formation of the enol intermediate and a methyl halide. youtube.com The enol then rapidly tautomerizes to the more stable keto form, yielding 1-indanone.
A related process involves the conversion of substituted 1-methoxyindenes into the corresponding indanones, highlighting the general utility of this transformation. organic-chemistry.org
| Reactant | Reagents & Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | HBr (aq) or HI (aq), heat | 1-Indanone | Ether Cleavage / Hydrolysis |
Cycloaddition Reactions
The indene skeleton contains a conjugated diene system within its five-membered ring, making it a suitable participant in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. libretexts.orgnih.gov In this type of reaction, the indene derivative can react with a dienophile to form polycyclic adducts. The reactivity of the indene system can be influenced by substituents on the ring.
The presence of the electron-donating methoxy group at the 3-position of 1H-indene would be expected to activate the diene for reaction with electron-deficient dienophiles. Research on the cycloaddition reactions of substituted indenes, such as 1H-indene-3-carboxylic acid, has demonstrated their ability to form adducts with various ethylenic dienophiles. acs.org While specific studies on this compound as a diene are not extensively detailed in seminal literature, its structural similarity to other reactive indenes suggests it would readily participate in such transformations. The reaction is a concerted, pericyclic process that leads to the formation of a new six-membered ring. organic-chemistry.org
For example, the reaction of an indene with a dienophile like maleic anhydride would proceed via a [4+2] cycloaddition to yield a complex tricyclic structure.
| Diene | Dienophile | Conditions | Product Type | Reaction Type |
|---|---|---|---|---|
| This compound | Maleic Anhydride | Thermal (Heat) | Tricyclic Adduct | [4+2] Cycloaddition (Diels-Alder) |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-methoxy-1H-indene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
Multinuclear NMR studies, particularly focusing on ¹H (proton) and ¹³C (carbon-13) nuclei, offer a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic, vinylic, allylic, and methoxy (B1213986) protons.
Key research findings indicate specific chemical shifts (δ) for the protons in the this compound molecule. The aromatic protons on the fused benzene (B151609) ring typically appear in the downfield region of the spectrum. thieme-connect.com The vinylic proton on the five-membered ring shows a characteristic shift, while the allylic protons at the C1 position and the protons of the methoxy group exhibit signals at specific upfield locations. thieme-connect.com The singlet integrating to three protons is a classic indicator of a methoxy group. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum of this compound shows distinct resonances for the aromatic carbons, the two olefinic carbons of the cyclopentene (B43876) ring, the allylic carbon, and the methoxy carbon. thieme-connect.com The chemical shift of the methoxy carbon typically appears in a characteristic range between 46 and 69 ppm. nih.gov The positions of the signals for the aromatic carbons can be influenced by the electron-donating effect of the methoxy group. nih.gov
The detailed assignment of both ¹H and ¹³C NMR signals is often aided by two-dimensional (2D) NMR techniques, such as HSQC and HMBC, which reveal correlations between protons and carbons.
| Technique | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | 7.46 (d, J = 7.4 Hz, 1 H) | Aromatic H |
| 7.37 (d, J = 7.4 Hz, 1 H) | Aromatic H | |
| 7.28 (t, J = 7.4 Hz, 1 H) | Aromatic H | |
| 7.15 (t, J = 7.4 Hz, 1 H) | Aromatic H | |
| 5.63 (t, J = 2.0 Hz, 1 H) | Vinylic H (C2-H) | |
| 3.86 (s, 3 H) | Methoxy H (-OCH₃) | |
| 3.39 (d, J = 2.0 Hz, 2 H) | Allylic H (C1-H₂) | |
| ¹³C NMR (100 MHz) | 163.5 | Olefinic C (C3) |
| 145.1 | Aromatic C | |
| 141.8 | Aromatic C | |
| 128.0 | Aromatic C | |
| 126.8 | Aromatic C | |
| 124.6 | Aromatic C | |
| 120.3 | Aromatic C | |
| 100.2 | Olefinic C (C2) | |
| 57.1 | Methoxy C (-OCH₃) | |
| 34.0 | Allylic C (C1) |
Vibrational Spectroscopy (e.g., IR, FT-IR) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a unique "molecular fingerprint."
For this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of its key structural features. thieme-connect.com These include:
C-H Stretching: Absorptions corresponding to the aromatic C-H stretches are typically observed above 3000 cm⁻¹. The aliphatic C-H stretches from the methoxy and the CH₂ group appear just below 3000 cm⁻¹. thieme-connect.com
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the indene (B144670) moiety give rise to absorptions in the 1600-1450 cm⁻¹ region. thieme-connect.com
C-O Stretching: A strong, characteristic absorption band for the C-O stretch of the methoxy group (an ether linkage) is a key diagnostic peak, typically found in the 1300-1000 cm⁻¹ range. thieme-connect.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2923, 2853 | C-H Stretching (aliphatic) |
| 1707, 1607 | C=C Stretching (aromatic/olefinic) |
| 1405 | C-H Bending |
| 1275, 1085 | C-O Stretching (ether) |
| 754 | C-H Bending (out-of-plane, aromatic) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound, techniques like electrospray ionization (ESI) are used to generate molecular ions. HRMS analysis confirms the molecular formula (C₁₀H₁₀O) by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated value. thieme-connect.com A close match between the found and calculated values provides strong evidence for the compound's identity. thieme-connect.com
Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. While detailed fragmentation studies for this specific molecule are not widely reported, the structure suggests potential fragmentation pathways, including the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxy radical (•OCH₃).
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ (C₁₀H₁₁O⁺) | 147.0810 | 147.0805 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched scientific literature. Such a study would be invaluable for confirming the planarity of the indene ring system and determining the precise orientation of the methoxy group relative to the ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The indene core of this compound, with its conjugated system of π-electrons, acts as a chromophore that absorbs UV radiation.
The expected electronic transitions for this molecule are π → π* transitions, associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic and olefinic system. While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, the spectrum would be anticipated to show strong absorptions in the UV region, characteristic of substituted indene systems.
Other Advanced Analytical Methodologies for Comprehensive Characterization
For a comprehensive characterization of this compound, other advanced analytical methodologies can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and provides mass spectra for identification. This method is particularly useful for assessing the purity of a sample and identifying any potential isomers or byproducts from a synthesis.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. rsc.orgtandfonline.comchemsrc.com This method is particularly advantageous for the analysis of complex samples where target analytes may co-elute with other components or matrix interferents. tandfonline.comchemsrc.com
In a GCxGC system, the sample is subjected to two distinct chromatographic separations. The effluent from the first column (first dimension) is continuously sampled and re-injected onto a second, shorter column (second dimension) with a different stationary phase. rsc.orgtandfonline.com This process, facilitated by a modulator, allows for separations based on two different physicochemical properties, typically volatility in the first dimension and polarity in the second. rsc.org The result is a two-dimensional chromatogram, or contour plot, where compounds are separated across a planar surface, providing a highly detailed chemical fingerprint of the sample. chemsrc.com
For a compound like this compound, GCxGC analysis would be invaluable in several research contexts:
Purity Assessment: In synthetic chemistry, GCxGC can resolve impurities that might be present in the final product, even at trace levels. This includes starting materials, by-products, and isomers that would be difficult to separate and detect using conventional GC.
Analysis in Complex Matrices: When this compound is a component of a complex mixture, such as a petroleum fraction, essential oil, or a product of a chemical reaction, GCxGC can effectively isolate its peak from hundreds or even thousands of other compounds. tandfonline.comchemsynthesis.com This is crucial for accurate identification and quantification. The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in specific regions, can aid in the tentative identification of related indene derivatives. tandfonline.com
Metabolomic Studies: In metabolomics or environmental fate studies, GCxGC coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS) could be used to detect and identify metabolites or degradation products of this compound. chemsynthesis.com
While specific GCxGC application data for this compound is not extensively documented in publicly available literature, the principles of the technique allow for the creation of a hypothetical dataset to illustrate its utility. The table below represents the type of data that would be generated in a GCxGC analysis for the separation of this compound from other structurally similar compounds that could be present as impurities or in a complex mixture.
| Compound | First Dimension Retention Time (min) | Second Dimension Retention Time (s) | Peak Intensity (Arbitrary Units) |
|---|---|---|---|
| Indene | 12.5 | 1.8 | 5.2 x 10^4 |
| 3-Methyl-1H-indene | 14.2 | 2.1 | 1.8 x 10^5 |
| This compound | 15.8 | 3.5 | 8.9 x 10^6 |
| 5-Methoxy-1H-indene | 16.1 | 3.7 | 3.4 x 10^4 |
| Naphthalene | 17.5 | 1.5 | 7.1 x 10^5 |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov For a chemical compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its thermal stability and phase behavior. hmdb.caepa.gov
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. epa.govrsc.org This technique is highly sensitive to thermal events and can be used to determine:
Melting Point and Enthalpy of Fusion: As the sample is heated, a sharp endothermic peak is observed at its melting point. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to melt the substance. This is a key indicator of the purity of the compound.
Glass Transition Temperature: For amorphous or semi-crystalline materials, DSC can detect the glass transition, which is a reversible transition from a hard, glassy state to a more rubbery state.
Crystallization Temperature and Enthalpy: Upon cooling from the molten state, an exothermic peak may be observed, corresponding to the crystallization of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org This technique is primarily used to assess the thermal stability and composition of a material. rsc.org A TGA thermogram plots mass percentage against temperature. Key information obtained from TGA includes:
Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. This is a critical measure of its thermal stability.
Residual Mass: The mass of the sample remaining at the end of the analysis, which can provide information about the formation of non-volatile decomposition products.
Compositional Analysis: TGA can be used to quantify the content of different components in a mixture if they decompose at different temperatures.
| Analytical Technique | Parameter | Hypothetical Value | Information Provided |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | ~35-45 °C | Purity and phase transition temperature. |
| Enthalpy of Fusion (ΔHfus) | ~15-25 kJ/mol | Energy required for melting. | |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | ~150 °C | Indicates the beginning of thermal degradation. |
| Temperature at 5% Mass Loss (Td5) | ~165 °C | A standard measure of thermal stability. |
The combination of these advanced analytical techniques provides a detailed and multi-faceted characterization of this compound, which is essential for its application in research and development.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and inherent reactivity.
Density Functional Theory (DFT) is a popular computational method used to predict the molecular structure and electronic properties of compounds. dntb.gov.uaresearchgate.net For 3-methoxy-1H-indene, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first perform a geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
Once optimized, electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameters. nih.gov Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For a molecule like indene (B144670), ab initio calculations have been used to compute the potential energy surface for its formation and degradation pathways. nih.gov Applying these methods to this compound would yield highly accurate energy values and electronic properties, which can serve as a benchmark for less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would place the molecule in a simulated environment (like a solvent box of water or an organic solvent) and calculate the forces between atoms to track their trajectories. This allows for the exploration of the molecule's conformational landscape, revealing how the methoxy (B1213986) group might rotate or how the five-membered ring might pucker. It can also be used to study how multiple molecules of this compound interact with each other or with other molecules in a solution, providing insights into its bulk properties. Studies on related indene derivatives have used MD simulations to understand how they bind to biological targets. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. For this compound, this could be applied to understand its synthesis, potential degradation pathways, or its reactions with other chemical species. For instance, studies on the parent indene molecule have used ab initio calculations to investigate its formation mechanisms in combustion flames by mapping the potential energy surface of the reactions. nih.gov A similar approach for this compound would calculate the energy barriers (activation energies) for different potential reactions, helping to predict the most likely reaction products and mechanisms.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govdiva-portal.org To build a QSAR model involving this compound, one would need a dataset of several indene derivatives with varying substituents, along with their experimentally measured biological activity (e.g., inhibitory concentration against an enzyme).
Computational methods would be used to calculate a set of "descriptors" for each molecule, which are numerical representations of their chemical properties (e.g., molecular weight, lipophilicity, electronic properties from DFT). Statistical techniques like Partial Least Squares (PLS) are then used to build a mathematical equation linking these descriptors to the observed activity. nih.gov Such a model could predict the activity of new, unsynthesized indene derivatives and guide the design of more potent compounds. While SAR studies have been conducted on complex indene derivatives with anticancer properties, no such models specific to this compound are available. jbcpm.com
In Silico Studies of Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This is most often used to predict the interaction between a potential drug molecule (a ligand) and a protein target.
If this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to place it into the enzyme's active site. The software would then calculate a "docking score," which estimates the binding affinity, and reveal the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the complex. researchgate.net Docking studies have been performed on a variety of indene-based compounds to explore their potential as anticancer agents by targeting proteins like tubulin or malate (B86768) dehydrogenase 2, but not on this compound itself. jbcpm.com
Research Applications of 3 Methoxy 1h Indene and Its Derivatives
Applications in Organic Synthesis as Building Blocks and Intermediates for Complex Molecules
The indene (B144670) skeleton is a fundamental structural motif in numerous natural and synthetic compounds. researchgate.net Consequently, indene derivatives, including 3-methoxy-1H-indene, are highly regarded as building blocks for constructing more complex molecular architectures. Their utility spans the creation of functional materials, pharmaceutical intermediates, and novel carbocyclic systems. researchgate.netjfe-chem.com
In one synthetic approach, 1-methoxy-2-alkyl-1H-indenes are synthesized through the cyclization of dimethyl acetals of (E)-2-alkylcinnamaldehydes, a reaction catalyzed by iron(III) chloride. These 1-methoxyindenes can then be efficiently converted into 2-alkylindanones, which are important intermediates in various synthetic pathways. organic-chemistry.org The reactivity of the methoxy (B1213986) group and the indene double bond allows for a variety of chemical transformations. For instance, multi-brominated indenes serve as versatile platforms for creating a range of indene derivatives through subsequent cross-coupling reactions. researchgate.net
The strategic placement of the methoxy group can influence the regioselectivity of subsequent reactions, guiding the synthesis towards a desired isomer. This directing effect is crucial in multi-step syntheses where precise control over the molecular structure is paramount. The indane and indene nuclei are present in many natural products with biological relevance, and their derivatives are widely used as intermediates in the manufacturing of various chemicals and medicines. researchgate.net
Role in Polymer Chemistry and Material Science
Indene and its derivatives are important raw materials in polymer chemistry, contributing to the development of functional resins and optical materials. jfe-chem.com The ability of the indene double bond to undergo polymerization allows for its incorporation into macromolecular chains, leading to materials with unique thermal and mechanical properties.
Indene monomers can undergo cationic polymerization to produce polyindene. researchgate.net Research has demonstrated the use of proton-exchanged montmorillonite sheet silicate clay (Maghnite-H) as an effective and non-toxic catalyst for this process. The polymerization of indene using such catalysts has been studied to understand the influence of reaction conditions, such as catalyst amount and temperature, on monomer conversion and the molar masses of the resulting polymer. researchgate.net
Furthermore, the cationic cyclopolymerization of monomers like 1,4-diisopropenylbenzene results in the formation of polyindanes, which are soluble polymers containing a 1,1,3-trimethylindane repeating unit. These polyindane materials are noted for their high glass transition temperatures (200°C - 250°C) and good thermal stability, making them suitable for high-performance applications. researchgate.net
The development of organic electronics, including devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of novel organic semiconductors. researchgate.net Indene derivatives are recognized as valuable raw materials for creating optical functional materials. jfe-chem.com The π-conjugated system of the indene core can be tailored through chemical modification to achieve desired electronic properties, such as charge carrier mobility and photoluminescence.
The synthesis of new electronically active materials, often π-conjugated systems like heteroacenes and polythiophenes, is a driving force in this field. sigmaaldrich.com The incorporation of the indene moiety, potentially functionalized with groups like methoxy substituents, into larger conjugated structures can influence the material's morphology and electronic behavior, which are critical for device performance. advancedsciencenews.com
Catalytic Applications and Ligand Design
The indene scaffold is a cornerstone in the design of ligands for transition metal catalysts, particularly in the field of olefin polymerization. The indenyl ligand, the anionic form of indene, is a cyclopentadienyl analogue that coordinates with metal centers to form metallocene catalysts.
Indene derivatives are crucial in the synthesis of ligands for metallocene catalysts used in olefin polymerization. civilica.com Zirconium-based metallocenes, such as [2-R-Ind]2ZrCl2, where 'Ind' represents an indenyl group substituted at the 2-position, are effective catalysts for producing polyolefins like polypropylene. civilica.com The substituents on the indene rings, such as aryl groups, create steric bulk that influences the stereochemistry of the polymerization, enabling the synthesis of polypropylenes with specific tacticities (e.g., atactic and isotactic sections). civilica.com
The design of the indenyl ligand is critical for tuning the catalyst's performance. The electronic and steric properties of the substituents on the indene framework can affect the catalyst's activity, stability, and the properties of the resulting polymer, including its molecular weight and branching. mdpi.com Catalysts derived from unbridged 2-arylindene metallocenes of hafnium and zirconium have demonstrated high activity for the copolymerization of ethylene and hexene. semanticscholar.org
Chemical Biology and Medicinal Chemistry Research (excluding clinical human trial data)
Derivatives of the indene and dihydro-1H-indene (indane) core are of significant interest in medicinal chemistry due to their presence in biologically active molecules and their potential as scaffolds for new therapeutic agents. researchgate.net The methoxy group, in particular, is a prevalent substituent in many drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov
Recent research has focused on designing and synthesizing dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical target for anticancer drugs, as its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov A series of novel dihydro-1H-indene analogues were designed to bind to the colchicine site of tubulin. nih.gov
One notable compound, 12d (see table below), which features a 4-hydroxy-3-methoxyphenyl group attached to a trimethoxy-dihydro-1H-indene core, emerged as a highly potent derivative. It exhibited significant antiproliferative activity against four different cancer cell lines, with IC50 values in the nanomolar range (0.028–0.087 µM). nih.gov This compound was shown to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, stimulate apoptosis, and inhibit tumor metastasis and angiogenesis in preclinical models. nih.gov The 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was identified as crucial for the potent antiproliferative activities of these derivatives. nih.govtandfonline.com
| Compound | Core Structure | Substituent (B ring) | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | K562 | 0.028 |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | SGC-7901 | 0.031 |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | A549 | 0.045 |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | Hela | 0.087 |
| 12j | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 2-methoxy-5-aminophenyl | K562 | 0.12 |
| 12q | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 2,3-dihydrobenzofuran-5-yl | K562 | 0.096 |
Other research has explored indene derivatives as agonists for the Retinoic Acid Receptor α (RARα), indicating their potential in areas of research related to cell differentiation and proliferation. mdpi.com Additionally, 1H-inden-1-one-3-carboxylic acid derivatives serve as important intermediates in the synthesis of potential drug candidates, such as novel hepatitis treatments. google.com
Scaffold Design for Bioactive Molecules
The indene skeleton is a versatile foundation for the synthesis of novel bioactive molecules. researchgate.net Researchers utilize it as a central scaffold to develop compounds with potential therapeutic applications, particularly in oncology. nih.govtudublin.ie One approach involves creating hybrid molecules by combining the indanone ring system with other pharmacologically active structures, such as benzophenone, to generate new compounds with enhanced anti-cancer activity. nih.govtudublin.ieresearchgate.net This strategy led to the development of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives, where substitutions on the benzophenone portion, such as with methoxy groups, were found to influence cytotoxicity against various cancer cell lines. nih.gov
The dihydro-1H-indene structure has also been used to design compounds that inhibit Inhibitor of Apoptosis Proteins (IAPs), which are implicated in cancer progression. google.com The core scaffold allows for systematic chemical modifications to optimize the interaction with specific biological targets. mdpi.com For instance, the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core has been identified as crucial for the antiproliferative activities of a series of tubulin polymerization inhibitors. nih.gov The inherent structural features of the indene ring system provide a rigid and well-defined orientation for appended functional groups, making it a valuable template in modern drug discovery. researchgate.net
Investigations into Enzyme Inhibition Mechanisms (in vitro)
Derivatives of the this compound scaffold have been the subject of in vitro studies to investigate their potential to inhibit various enzymes. These investigations are crucial for understanding the mechanism of action and identifying potential therapeutic targets. Research has demonstrated that compounds incorporating the indene framework can act as inhibitors for several classes of enzymes.
For example, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated for their in vitro inhibitory activity against Fibroblast growth-factor receptor 1 (FGFR1), a target in cancer therapy. pensoft.net Other research has focused on designing indene-based molecules as inhibitors of tubulin polymerization, a key process in cell division. rsc.org Additionally, the indene structure has been incorporated into amino acid derivatives to create potent inhibitors of succinate dehydrogenase, an important enzyme in cellular respiration and a target for agricultural fungicides. acs.org These diverse examples highlight the adaptability of the indene scaffold for designing specific enzyme inhibitors.
Receptor Agonism/Antagonism Studies (in vitro)
The indene framework has been utilized to develop molecules that can modulate the activity of cellular receptors, acting as either agonists (activators) or antagonists (blockers). These in vitro studies are fundamental to discovering new ways to control receptor-mediated signaling pathways.
In one line of research, a series of novel indene derivatives were designed and synthesized to act as agonists for the retinoic acid receptor α (RARα). mdpi.com In vitro assays, including receptor binding and cell differentiation studies, demonstrated that several of these compounds exhibited moderate binding to RARα and could potently induce the differentiation of NB4 human leukemia cells. mdpi.com Specifically, the compound 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (designated as 36d ) showed significant potential in these assays. mdpi.com
In a separate area of investigation, a novel chemical scaffold, which can be related to indene derivatives, was identified and characterized as a kappa-opioid receptor (KOR) antagonist in vitro. mdpi.com Radioligand competitive binding assays confirmed that the compound binds to the human KOR with a preferential selectivity profile over other opioid receptors. mdpi.com Such studies are foundational for developing new therapeutics targeting specific receptor systems.
Studies on Tubulin Polymerization Inhibition
A significant area of research for indene derivatives has been the development of agents that inhibit tubulin polymerization. rsc.orgtandfonline.com Tubulin is a critical protein for the formation of microtubules, which are essential for cell division, making it an attractive target for anticancer drugs. nih.gov Many of these indene-based inhibitors are designed to interact with the colchicine binding site on tubulin. nih.govtandfonline.comnih.gov
A series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors. tandfonline.com Through structure-activity relationship studies, compound 12d , which features a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, was identified as a highly potent derivative. nih.govtandfonline.com In vitro assays demonstrated that compound 12d effectively inhibited tubulin polymerization with an IC₅₀ value of 3.24 µM and showed potent antiproliferative activity against several human cancer cell lines. nih.govtandfonline.comnih.gov Further investigation revealed that this inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death). nih.govtandfonline.com Another indene-based compound, designated 31 , also functioned as an inhibitor of tubulin polymerization, albeit with reduced potency compared to related structures. rsc.org
| Compound | Core Structure | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | Tubulin Polymerization | 0.028 - 0.087 | Various Cancer Lines | nih.govtandfonline.comnih.gov |
| 31 | Indene-based | Tubulin Polymerization | 11 | Not Specified | rsc.org |
Succinate Dehydrogenase Inhibition Research
Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides used in agriculture, and research into new SDHI chemotypes is ongoing. acs.org The indene scaffold has been identified as a promising core for the development of novel SDHIs. This interest is supported by the fact that several commercial fungicides, such as furametpyr, fluindapyr, and inpyrfluxam, feature indene or analogous structures. acs.org
In a recent study, a series of indene amino acid derivatives were synthesized and evaluated for their bioactivity as SDHIs. acs.org The synthetic pathway involved creating an ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate intermediate, which was then used to produce the final target compounds. acs.org These novel molecules were designed to mimic the structure of existing SDHIs while introducing the unique conformational properties of the indene ring system. The research aims to discover new compounds with improved efficacy or different resistance profiles compared to existing agricultural fungicides. acs.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies and Methodological Advancements
Currently, there is a notable absence of established and optimized synthetic routes specifically for 3-methoxy-1H-indene in the scientific literature. While general methods for the synthesis of indene (B144670) derivatives exist, these have not been explicitly applied or adapted for the 3-methoxy isomer. organic-chemistry.org Future research should prioritize the development of efficient and stereoselective synthetic strategies. This could involve the adaptation of known indene syntheses or the creation of entirely new methodologies. Key areas for investigation would include:
Starting Material Selection: Identifying readily available and cost-effective precursors.
Catalysis: Exploring various catalytic systems (e.g., transition metal catalysis) to control regioselectivity and yield. acs.org
Reaction Conditions: Optimization of parameters such as temperature, solvent, and reaction time to maximize the purity and output of this compound.
A comparative table of potential synthetic approaches could be a valuable outcome of such research, though at present, no data is available to populate it.
Exploration of Undiscovered Reactivity Patterns and Selectivity
The reactivity of this compound is, at present, undocumented. The electronic influence of the methoxy (B1213986) group at the 3-position of the indene ring is expected to impart unique reactivity compared to other isomers, but this remains to be experimentally verified. Future studies should aim to map the chemical behavior of this compound in various organic reactions. Areas of interest include:
Electrophilic and Nucleophilic Additions: Understanding how the methoxy group directs incoming reagents.
Cycloaddition Reactions: Investigating its potential as a diene or dienophile in the synthesis of complex polycyclic systems.
Functional Group Transformations: Exploring the conversion of the methoxy group or modifications to the indene core to create novel derivatives.
Detailed kinetic and mechanistic studies would be crucial in elucidating the underlying principles of its reactivity.
Integration of Advanced Computational Predictions with Experimental Verification
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. mdpi.com Theoretical studies can provide initial insights and guide future experimental work. Key areas for computational investigation include:
Molecular Geometry and Electronic Structure: Using methods like Density Functional Theory (DFT) to determine the optimal 3D structure and electron distribution.
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the future characterization of the synthesized compound.
Reaction Mechanisms: Modeling potential reaction pathways to understand transition states and predict product distributions.
A synergistic approach, where computational predictions are tested and refined through experimental verification, will be the most effective strategy for building a comprehensive understanding of this molecule.
Expansion into Highly Specialized Research Applications in Advanced Materials and Chemical Biology
While the applications of many indene derivatives are well-documented, particularly in pharmaceuticals and materials science, the potential uses of this compound are entirely speculative at this stage. researchgate.netmdpi.com Future research could explore its utility in several high-impact areas:
Advanced Materials: Investigating its potential as a monomer for polymerization, leading to new plastics with unique optical or electronic properties. The indene core is known to be a component in some thermoplastic resins. wikipedia.org
Chemical Biology: Exploring its potential as a scaffold for the design of new biologically active molecules. Many indene derivatives exhibit a range of biological activities, and the specific substitution pattern of this compound could lead to novel therapeutic agents. nih.govchim.it
The following is a hypothetical data table illustrating the kind of research that could be undertaken in these areas. It is important to note that the entries are purely speculative and intended to represent future research possibilities, as no such data currently exists for this compound.
| Potential Application Area | Research Focus | Desired Outcome |
| Advanced Materials | Polymerization of this compound | Development of novel polymers with unique thermal or optical properties. |
| Organic electronics | Investigation as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | |
| Chemical Biology | Medicinal chemistry scaffold | Synthesis of a library of derivatives for screening against various biological targets. |
| Fluorescent probes | Exploration of its potential as a core structure for the development of new imaging agents. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methoxy-1H-indene, and how do traditional methods compare with eco-friendly approaches?
- Methodology : Traditional synthesis involves multistep reactions starting from indan-1-one, proceeding through dienone and trienone intermediates (e.g., intermediates (5) and (6) in ). For eco-friendly approaches, water-mediated reactions are advantageous due to reduced toxicity and cost. For example, nucleophilic additions in aqueous media can form quaternary carbon centers, as highlighted in .
- Key Considerations : Compare yields, reaction times, and byproduct formation between anhydrous organic solvents and water-based systems .
Q. How is the structural characterization of this compound typically performed?
- Methodology : Use spectroscopic techniques such as:
- NMR : To confirm methoxy group placement and indene backbone.
- X-ray crystallography : For resolving stereochemistry in cycloadducts (e.g., [4+2] and [8+2] adducts in ).
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Q. What are the primary reactivity patterns of this compound under oxidative and reductive conditions?
- Methodology :
- Oxidation : Use KMnO₄ in acidic conditions to convert the indene backbone to carboxylic acid derivatives ().
- Reduction : Apply LiAlH₄ in anhydrous ether to reduce nitriles to amines (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile in ).
- Contradictions : Reductive cleavage of methoxy groups may compete with backbone reduction; optimize temperature and solvent polarity to suppress side reactions .
Advanced Research Questions
Q. How do cycloaddition reactions of this compound enable the synthesis of complex polycyclic systems?
- Experimental Design : React this compound with dienophiles (e.g., N-phenylmaleimide) to form [4+2] Diels-Alder adducts. Heating these adducts induces rearrangement to [8+2] products ( ).
- Challenges : Control regioselectivity using steric/electronic modifiers (e.g., trimethylsiloxy derivatives in ) and monitor reaction kinetics via HPLC .
Q. What strategies resolve contradictions in reaction outcomes for this compound derivatives (e.g., competing [4+2] vs. [8+2] adducts)?
- Contradiction Analysis :
Identify Variables : Temperature, solvent polarity, and dienophile electronic properties ( ).
Prioritize Contradictions : Use TRIZ principles ( ) to rank factors influencing adduct stability.
Iterative Optimization : Adjust reaction conditions (e.g., lower temperatures favor [4+2] adducts) and characterize intermediates in situ .
Q. How can supramolecular interactions of this compound derivatives be exploited for crystal engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
